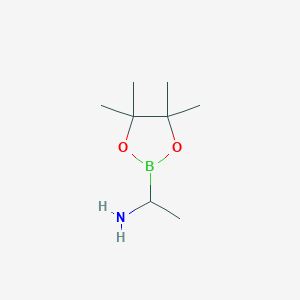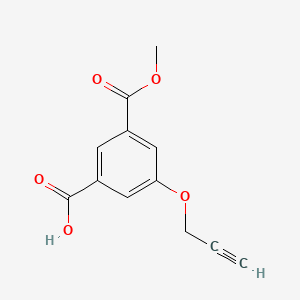![molecular formula C8H15NO B13505099 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-Methyl-2-oxabicyclo[311]heptan-4-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane ring system with an oxygen atom and a methyl group
Méthodes De Préparation
The synthesis of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane ring system, which can be derived from readily available starting materials such as cyclohexene and formaldehyde.
Cyclization: The cyclization reaction is carried out under acidic conditions to form the bicyclic ring system.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the bicyclic intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems for large-scale synthesis.
Analyse Des Réactions Chimiques
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where different substituents can be introduced using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the bicyclic ring system.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mécanisme D'action
The mechanism of action of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine can be compared with other similar compounds, such as:
1-{5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine: This compound has a similar bicyclic structure but differs in the position of the methyl group, leading to variations in its chemical reactivity and biological activity.
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine: This compound features a different bicyclic ring system, which affects its overall stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-8-2-6(3-8)7(4-9)5-10-8/h6-7H,2-5,9H2,1H3 |
Clé InChI |
PWEDQFRHXXLSBC-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)C(CO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



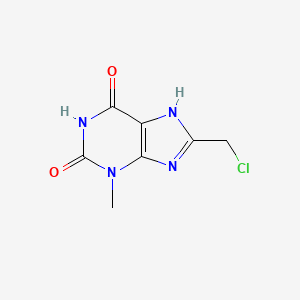
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
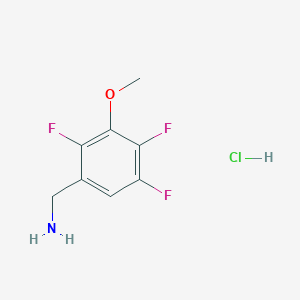
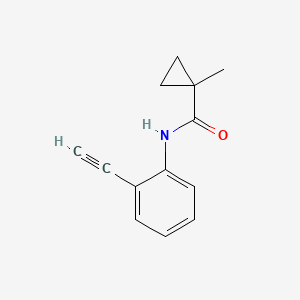
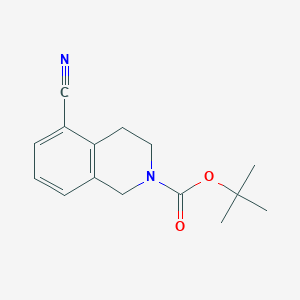
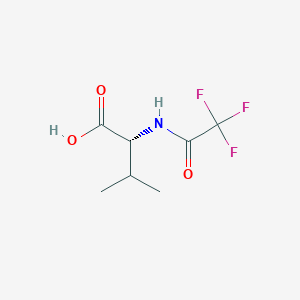
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)

